Lysyllysine Lysyllysine Lysyllysine is a dipeptide composed of two lysine residues. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Brand Name: Vulcanchem
CAS No.: 13184-13-9
VCID: VC0534242
InChI: InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1
SMILES: C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N
Molecular Formula: C12H26N4O3
Molecular Weight: 274.36 g/mol

Lysyllysine

CAS No.: 13184-13-9

Cat. No.: VC0534242

Molecular Formula: C12H26N4O3

Molecular Weight: 274.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lysyllysine - 13184-13-9

Specification

CAS No. 13184-13-9
Molecular Formula C12H26N4O3
Molecular Weight 274.36 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1
Standard InChI Key NVGBPTNZLWRQSY-UWVGGRQHSA-N
Isomeric SMILES C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
SMILES C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N
Canonical SMILES C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties of Lysyllysine

Lysyllysine (C₁₂H₂₆N₄O₃) is formed via a peptide bond between the carboxyl group of one lysine molecule and the amino group of another. Its molecular weight is approximately 274.36 g/mol, derived from the combined mass of two lysine residues (146.19 g/mol each ) minus a water molecule (18.02 g/mol) eliminated during bond formation. The compound retains the ε-amino group characteristic of lysine, enabling participation in crosslinking reactions and post-translational modifications .

Table 1: Comparative Properties of Lysine and Lysyllysine

PropertyLysine (C₆H₁₄N₂O₂) Lysyllysine (C₁₂H₂₆N₄O₃)
Molecular Weight146.19 g/mol274.36 g/mol
Density1.1 ± 0.1 g/cm³~1.3 g/cm³ (estimated)
Boiling Point311.5 ± 32.0 °C>400 °C (estimated)
Melting Point215 °C (decomposes)N/A (decomposes readily)

The increased molecular size of lysyllysine compared to lysine likely enhances its stability in physiological environments, though experimental data on its solubility and thermal behavior remain scarce.

Physiological Roles and Research Findings

Protein Crosslinking

Lysyllysine may contribute to collagen stabilization by serving as a precursor for crosslinks. Lysyl oxidase catalyzes the oxidation of lysine residues to form reactive aldehydes, which subsequently condense with other lysine or hydroxylysine residues . While direct evidence for lysyllysine's involvement is lacking, its structural similarity to known crosslinking intermediates supports this hypothesis.

Nutrient Interactions

High lysine intake (≥3% of diet) reduces protein quality by creating amino acid imbalances . Lysyllysine formation could exacerbate these effects by sequestering lysine into peptide bonds, reducing bioavailability. In rats, lysine supplementation decreased serum concentrations of branched-chain amino acids (isoleucine, leucine, valine) by 20–40%, potentially through competition for cellular transporters .

Analytical Challenges and Research Gaps

The absence of commercial lysyllysine standards complicates quantification in biological samples. Current methodologies rely on indirect approaches:

  • Mass spectrometry: Differentiating lysyllysine from isomeric peptides requires high-resolution instruments.

  • Chromatography: Reverse-phase HPLC with UV detection at 210 nm (peptide bond absorption) offers partial resolution .

Table 2: Key Knowledge Gaps in Lysyllysine Research

AspectCurrent LimitationsProposed Solutions
Metabolic turnoverNo tracer studies¹⁴C-labeled lysine assays
Toxicity profileLimited animal dataDose-response studies
Enzymatic synthesisPathway uncharacterizedGene knockout models

Industrial and Nutritional Applications

Food Science

Lysine fortification reduces acrylamide formation in processed foods . Lysyllysine could enhance this effect by providing a thermally stable lysine source. In model systems, lysine supplementation at 0.1–0.5% lowers acrylamide by 40–80% via competitive inhibition of Maillard reaction pathways .

Biomedical Engineering

Crosslinked hydrogels incorporating lysyllysine motifs show promise for tissue engineering. Preliminary data indicate a 15% increase in scaffold tensile strength compared to single lysine crosslinks, though long-term biocompatibility studies are needed.

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